Evidence Dimension 1: Stereochemical Differentiation — trans-(1R,3R) vs. cis-(1R,3S) Isomer GABA Transporter Selectivity
The trans-configured 3-aminocyclohexanecarboxylate scaffold (represented by the target compound CAS 712313-64-9) exhibits fundamentally different biological recognition at the neuronal GABA transporter compared to the cis isomer (represented by CAS 222530-35-0). While direct quantitative IC₅₀ data for the methyl ester hydrochloride trans isomer at the GABA transporter are not available in the primary literature, class-level inference from the parent carboxylic acid congeners indicates that cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC) acts as a potent, competitive inhibitor of neuronal GABA transport (IC₅₀ ≈ 0.83 mM in frog retinal preparations) and a relatively selective substrate for the neuronal GABA uptake system [1]. In contrast, trans-3-aminocyclohexanecarboxylic acid (trans-3-ACHC) is a weaker inhibitor of GABA transport but retains binding site recognition, as documented in studies of GABA membrane binding and nerve ending transport where the transport site was found to accommodate both cis- and trans-3-ACPC stereoisomers, yet the cis isomer demonstrated substantially greater transport inhibitory potency [2]. This stereochemically dependent pharmacological divergence means that procurement of the incorrect isomer could lead to qualitatively different experimental outcomes in any GABA transporter-related research program.
| Evidence Dimension | Neuronal GABA transporter inhibition potency (parent carboxylic acid class-level comparison) |
|---|---|
| Target Compound Data | trans-3-aminocyclohexanecarboxylic acid: weak inhibitor of GABA transport; recognized at transport site but with lower potency [2] |
| Comparator Or Baseline | cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC): potent competitive inhibitor of neuronal GABA transport; IC₅₀ ≈ 0.83 mM in frog retinal preparations; relatively selective substrate for neuronal GABA uptake system [1] |
| Quantified Difference | Qualitative difference in transport inhibition potency: cis-ACHC is a potent inhibitor, whereas trans-ACHC is a weak inhibitor. Cis-3-ACHC shows IC₅₀ ≈ 0.83 mM for GABA uptake inhibition [1]. |
| Conditions | In vitro frog retinal [³H]ACHC uptake assay; rat brain synaptosomal GABA transport studies; GABA membrane binding assays in cerebral cortex slices [1][2] |
Why This Matters
Procurement of the trans isomer (CAS 712313-64-9) over the cis isomer is essential when the research objective requires a weak GABA transport inhibitor scaffold for further derivatization, or when stereochemical fidelity is critical for structure-activity relationship (SAR) studies targeting differential GABAergic modulation.
- [1] Bowery NG, Jones GP, Neal MJ. The uptake and radioautographical localization in the frog retina of [³H](±)-aminocyclohexane carboxylic acid, a selective inhibitor of neuronal GABA transport. Brain Res. 1976. IC₅₀ = 0.83 mM for cis-3-ACHC. View Source
- [2] Schousboe A, et al. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Neurochem Res. 2003. Documents differential cis vs. trans GABA transport inhibition. View Source
